4,5-Dichloro-2-fluoroaniline
Overview
Description
4,5-Dichloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It is used as an important intermediate for the preparation of fluorescent dyes, pesticides, pharmaceuticals, and other chemical products .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered carbon ring (benzene) with two chlorine atoms, one fluorine atom, and one amine group (NH2) attached . The average molecular mass is 180.007 Da .Scientific Research Applications
Chemical and Physiological Characterization of Fluorinated Compounds
4,5-Dichloro-2-fluoroaniline is a fluorinated aromatic amine that can potentially serve as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Fluorinated compounds are known for their unique properties, such as increased stability, lipophilicity, and bioactivity, making them valuable in several applications. The presence of fluorine atoms in pharmaceuticals can influence the drug's distribution within the body, its metabolic stability, and its binding affinity to biological targets. Similarly, in agrochemicals, fluorination can enhance herbicidal or pesticidal activity (Carvalho & Oliveira, 2017).
Exploration in Material Science
Fluorinated compounds, including this compound derivatives, are explored for their potential applications in material science, particularly in the development of fluoropolymers. These polymers exhibit exceptional chemical resistance, thermal stability, and unique electrical properties due to the presence of fluorine atoms, making them suitable for high-performance applications in aerospace, automotive, and telecommunications industries. The research into fluorinated aniline derivatives could lead to new materials with improved properties and applications (Freccero, Fagnoni, & Albini, 2003).
Environmental and Toxicological Studies
Environmental studies focus on understanding the impact and fate of fluorinated anilines, including this compound, in ecosystems. Such compounds can undergo various degradation processes, influencing their persistence and toxicity in the environment. Research on the metabolism, biodegradation, and toxicological effects of these compounds is crucial for assessing environmental risks and developing strategies for pollution control and remediation. Studies have shown that fluorinated anilines can be metabolized by organisms, leading to the formation of less harmful products, which is significant for evaluating the ecological impact of these substances (Duckett et al., 2006).
Biofield Energy Treatment Research
An intriguing area of research involves the study of biofield energy treatments on chemical compounds, including fluorinated anilines. These studies investigate how such treatments can modulate the physical, thermal, and spectral properties of compounds like this compound. Although this research is at the frontier of science, it opens up possibilities for novel methods of influencing chemical properties without the use of traditional chemical processes. Results from these studies could have implications for materials science, pharmaceutical development, and the broader field of energy medicine (Trivedi et al., 2015).
Safety and Hazards
4,5-Dichloro-2-fluoroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Properties
IUPAC Name |
4,5-dichloro-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJVHVKVTUTGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278840 | |
Record name | 4,5-dichloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2729-36-4 | |
Record name | 2729-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dichloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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